Ethyl 3-amino-3-benzamido-2-nitro-2-propenoate
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Overview
Description
Ethyl (2E)-3-amino-2-nitro-3-(phenylcarbonylamino)prop-2-enoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a nitro group, and a phenylcarbonylamino group attached to a prop-2-enoate backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-benzamido-2-nitro-2-propenoate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with an appropriate amine, followed by nitration and subsequent coupling with a phenylcarbonyl compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-amino-2-nitro-3-(phenylcarbonylamino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and may require specific solvents to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Ethyl (2E)-3-amino-2-nitro-3-(phenylcarbonylamino)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-benzamido-2-nitro-2-propenoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-2-cyano-3-phenylprop-2-enoate: Similar in structure but with a cyano group instead of an amino and nitro group.
Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate: Contains a cyano group and hydroxyl groups on the phenyl ring.
Uniqueness
Ethyl (2E)-3-amino-2-nitro-3-(phenylcarbonylamino)prop-2-enoate is unique due to the presence of both amino and nitro groups, which impart distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl (E)-3-amino-3-benzamido-2-nitroprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c1-2-20-12(17)9(15(18)19)10(13)14-11(16)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3,(H,14,16)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZDSUQEXLMBTA-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(N)NC(=O)C1=CC=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/N)\NC(=O)C1=CC=CC=C1)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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